molecular formula C19H13F3N2O3 B2794497 N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-40-4

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2794497
CAS No.: 868678-40-4
M. Wt: 374.319
InChI Key: IZAJGRLEWUDZEQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a pyridone core substituted with a carboxamide group and aryloxy/methoxy moieties. Its structure features a (4-fluorophenyl)methoxy group at position 1 and a 2,4-difluorophenyl carboxamide substituent at position 2.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-13-5-3-12(4-6-13)11-27-24-9-1-2-15(19(24)26)18(25)23-17-8-7-14(21)10-16(17)22/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAJGRLEWUDZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps, including the introduction of fluorine atoms and the formation of the pyridine ring. Common synthetic routes include:

    Fluorination Reactions: Introduction of fluorine atoms into the aromatic ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of Pyridine Ring: Cyclization reactions involving appropriate precursors to form the pyridine ring.

    Coupling Reactions: Coupling of the fluorinated aromatic rings with the pyridine ring using palladium-catalyzed cross-coupling reactions.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Fluorine Substitution: The target compound’s 2,4-difluorophenyl and 4-fluorophenylmethoxy groups likely improve metabolic stability and kinase binding compared to non-fluorinated analogs (e.g., ) .

Role of Ethoxy vs. Methoxy : BMS-777607’s 4-ethoxy group contributes to solubility and Met kinase selectivity, suggesting that similar substitutions in the target compound could optimize efficacy .

Biological Activity

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17F3N2O3C_{21}H_{17}F_3N_2O_3, with a molecular weight of approximately 402.4 g/mol. The compound features a 1,2-dihydropyridine core substituted with fluorinated phenyl groups and a methoxy group, which are significant for its biological activity.

Research indicates that the compound exhibits various mechanisms of action, primarily targeting key enzymes and pathways involved in cell proliferation and survival. The presence of fluorine atoms enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy against specific targets.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One notable activity is the inhibition of cyclin-dependent kinases (CDKs). Compounds structurally similar to this compound have shown significant inhibitory effects on CDK2 and CDK9, with IC50 values reported in the low micromolar range (0.36 µM for CDK2) . This suggests potential applications in cancer therapy by disrupting cell cycle progression.

Biological Activity Summary

Activity Target IC50 Value Reference
CDK InhibitionCDK20.36 µM
Anticancer ActivityHCT116 Cell LineIC50 = 6.90 µM
CytotoxicityMCF-7 (Breast Cancer)IC50 = 11.26 µM

Anticancer Properties

In a study evaluating various derivatives of pyridine compounds, this compound demonstrated significant cytotoxicity against several human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism involved apoptosis induction through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the introduction of electron-withdrawing groups such as fluorine enhances the anticancer activity. For instance, compounds with multiple fluorine substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of fluorinated benzylamine derivatives with substituted aldehydes to form Schiff base intermediates.
  • Step 2: Cyclization with ethyl acetoacetate under basic conditions (e.g., NaOH or KOH) to construct the dihydropyridine core.
  • Step 3: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the carboxamide moiety.
    Optimization for yield and purity requires strict control of reaction parameters (temperature: 60–80°C; solvents: DMF or THF) and catalytic additives (e.g., Lewis acids). Large-scale production may employ continuous flow reactors for improved efficiency .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 415.12).
  • HPLC/LC-MS: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • X-ray Crystallography: For unambiguous determination of bond angles and spatial arrangement (if crystalline forms are obtainable) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for optimizing the biological activity of this dihydropyridine derivative?

Key SAR insights include:

Structural Feature Impact on Activity
2,4-Difluorophenyl Group Enhances lipophilicity and target binding via hydrophobic interactions; fluorine atoms improve metabolic stability.
4-Fluorophenyl Methoxy Increases solubility and modulates electron density, affecting kinase inhibition potency.
Dihydropyridine Core Essential for maintaining planar conformation, enabling π-π stacking with kinase ATP-binding domains.
Modifications to the carboxamide linker (e.g., replacing fluorine with chlorine) reduce selectivity for kinases like MET .

Q. How can researchers address contradictions in reported biological activities of structurally similar dihydropyridine derivatives?

  • Comparative SAR Studies: Systematically vary substituents (e.g., methoxy vs. nitro groups) to isolate contributions to activity.
  • In Vitro vs. In Vivo Validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation) to confirm target engagement.
  • Meta-Analysis of Published Data: Cross-reference results with compounds like BMS-777607, a MET inhibitor with structural similarities, to identify confounding factors (e.g., off-target effects in kinase screens) .

Q. What in vivo models have demonstrated the efficacy of related dihydropyridine carboxamides, and what were the key findings?

  • Xenograft Models: BMS-777607 (a MET inhibitor) achieved complete tumor stasis in GTL-16 gastric carcinoma models at 50 mg/kg oral dosing. Pharmacokinetic (PK) studies showed a plasma half-life of 6–8 hours and >90% target occupancy .
  • Dosing Optimization: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) improves bioavailability by reducing first-pass metabolism .

Q. What computational strategies are effective for predicting target interactions and off-target risks?

  • Molecular Docking: Use Schrödinger Glide or AutoDock Vina to model binding to MET kinase (PDB: 3LQ8). Fluorophenyl groups show strong van der Waals interactions with Leu1157 and Met1160.
  • Machine Learning: Train QSAR models on PubChem datasets to predict ADMET properties (e.g., CNS permeability, hERG liability).
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon fluorination using AMBER or CHARMM force fields .

Q. What strategies mitigate metabolic instability in fluorinated dihydropyridine derivatives?

  • Isotope Labeling: Incorporate 19F^{19}\text{F}-NMR tracers to monitor hepatic CYP450-mediated oxidation.
  • Prodrug Design: Mask the carboxamide as a tert-butyl ester to enhance oral absorption, with in vivo esterase cleavage.
  • Co-crystallization Studies: Identify metabolic hotspots (e.g., benzylic C-H bonds) for targeted deuteration .

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